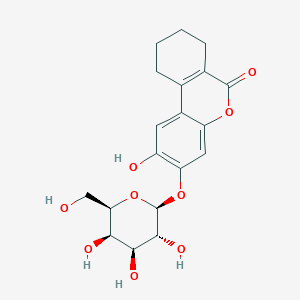

3,4-Cyclohexenoesculetin beta-D-galactopyranoside

Overview

Description

3,4-Cyclohexenoesculetin beta-D-galactopyranoside is a chromogenic substrate used primarily in molecular biology for the detection of beta-galactosidase activity. This compound is known for its ability to produce a color change upon enzymatic cleavage, making it a valuable tool in various biochemical assays .

Mechanism of Action

Target of Action

The primary target of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

This compound acts as a substrate for β-galactosidase . When cleaved by β-galactosidase, the resulting product will chelate ferric ion to create a black, insoluble precipitate . This interaction allows for easy differentiation between lac+ and lac- colonies in bacterial cultures .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway where β-galactosidase catalyzes its hydrolysis . The hydrolyzed product can regenerate phosphoenolpyruvate, indicating its potential involvement in the glycolysis pathway .

Result of Action

The hydrolysis of this compound by β-galactosidase results in the formation of a black precipitate . In cloning applications, black colonies or plaques indicate the absence of a cloned DNA fragment, while the unstained colony or plaque denotes the presence of a cloned insert .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of ferric ions, which are required for color development . Additionally, the compound is stable for two weeks when stored at 4 °C in prepared medium .

Biochemical Analysis

Biochemical Properties

3,4-Cyclohexenoesculetin beta-D-galactopyranoside plays a crucial role in biochemical reactions involving beta-galactosidase. When cleaved by beta-galactosidase, it produces a black, insoluble precipitate due to the chelation of ferric ions. This reaction allows for the easy differentiation between lac+ and lac- colonies. The compound interacts specifically with beta-galactosidase, an enzyme that hydrolyzes the glycosidic bond in beta-galactosides, releasing the chromogenic product .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in bacterial cells used in cloning experiments. The compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism directly. Instead, its primary role is to serve as a reporter for the presence of beta-galactosidase activity, which indirectly indicates the expression of genes linked to the lac operon .

Molecular Mechanism

At the molecular level, this compound functions by being hydrolyzed by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing the aglycone portion of the molecule. This aglycone then reacts with ferric ions to form a black precipitate. This mechanism is highly specific to beta-galactosidase, making it an effective tool for detecting the enzyme’s activity in various molecular biology applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and effectiveness of this compound can vary over time. The compound is stable at room temperature and can be autoclaved without losing its activity. Once in solution, it should be used within a specific timeframe to ensure accurate results. Long-term studies have shown that the compound remains effective for up to two weeks when stored at 4°C .

Dosage Effects in Animal Models

There is limited information on the dosage effects of this compound in animal models, as its primary use is in bacterial systems for molecular biology applications. It is essential to use the compound at appropriate concentrations to avoid any potential toxic effects. High doses may lead to non-specific interactions and false-positive results .

Metabolic Pathways

This compound is not significantly metabolized by bacterial cells. Its primary interaction is with beta-galactosidase, which hydrolyzes the compound to release the chromogenic product. This reaction does not involve any complex metabolic pathways or cofactors .

Transport and Distribution

Within bacterial cells, this compound is transported and distributed primarily in the cytoplasm, where beta-galactosidase is located. The compound does not require any specific transporters or binding proteins for its activity. Its distribution is uniform within the cell, ensuring consistent results in chromogenic assays .

Subcellular Localization

The subcellular localization of this compound is predominantly in the cytoplasm of bacterial cells. This localization is due to the presence of beta-galactosidase in the cytoplasm, where the compound is hydrolyzed to produce the chromogenic product. There are no specific targeting signals or post-translational modifications associated with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside involves the glycosylation of 3,4-cyclohexenoesculetin with beta-D-galactopyranosyl donors under specific reaction conditions. Typically, this process requires the use of protective groups to ensure selective glycosylation and the use of catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3,4-Cyclohexenoesculetin beta-D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase. This reaction results in the cleavage of the glycosidic bond, releasing 3,4-cyclohexenoesculetin and beta-D-galactose .

Common Reagents and Conditions: The enzymatic hydrolysis of this compound typically requires the presence of beta-galactosidase and a suitable buffer system to maintain the optimal pH for enzyme activity. Ferric ion (Fe3+) is often added to the reaction mixture to enhance the colorimetric response .

Major Products Formed: The major products formed from the enzymatic hydrolysis of this compound are 3,4-cyclohexenoesculetin and beta-D-galactose. The 3,4-cyclohexenoesculetin further reacts with ferric ion to form a black, insoluble precipitate .

Scientific Research Applications

3,4-Cyclohexenoesculetin beta-D-galactopyranoside is widely used in scientific research for the detection of beta-galactosidase activity in various biological samples. It is commonly employed in molecular biology for blue-white screening of recombinant bacterial colonies, where it serves as an alternative to X-Gal . Additionally, this compound is used in microbiology for the selective isolation of Salmonella spp. and other beta-galactosidase-producing bacteria .

Comparison with Similar Compounds

Similar Compounds:

- X-Gal (5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside)

- Bluo-Gal (6-Chloro-3-indolyl beta-D-galactopyranoside)

- Magenta-Gal (6-Chloro-3-indolyl beta-D-galactopyranoside)

Uniqueness: Compared to similar compounds like X-Gal and Bluo-Gal, 3,4-Cyclohexenoesculetin beta-D-galactopyranoside offers a more intense color contrast, making it particularly useful in automated colony counters and other applications requiring high sensitivity . Its autoclavable nature also provides ease of use in various laboratory settings .

Biological Activity

3,4-Cyclohexenoesculetin beta-D-galactopyranoside, commonly referred to as S-Gal, is a compound that has garnered attention for its applications in biological research, particularly as a substrate for the enzyme β-galactosidase. This article explores the biological activity of S-Gal, focusing on its role in molecular imaging and its potential therapeutic applications.

S-Gal is a chromogenic substrate that can be hydrolyzed by β-galactosidase to yield a colored product, which allows for the visualization of enzyme activity. The chemical structure of S-Gal is characterized by its cyclohexene and galactopyranoside moieties, which contribute to its reactivity and utility in various assays.

S-Gal acts as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-D-galactopyranosides. Upon enzymatic cleavage, S-Gal produces a precipitate that can be detected using various imaging techniques, including magnetic resonance imaging (MRI). The reaction can be summarized as follows:

This reaction not only provides a visual marker for enzyme activity but also has implications for in vivo imaging applications.

1. Molecular Imaging

S-Gal has been utilized as a non-invasive reporter for β-galactosidase activity in various biological contexts. In a study conducted by Cui et al. (2010), S-Gal was injected into tumor models expressing the lacZ gene. The results demonstrated significant contrast enhancement in MRI scans of MCF7-lacZ tumors compared to wild-type tumors, indicating the potential of S-Gal for monitoring gene expression and enzyme activity in vivo .

2. Therapeutic Monitoring

The ability of S-Gal to report on β-galactosidase activity has implications for therapeutic monitoring in gene therapy applications. For instance, tracking the expression of therapeutic genes via β-galactosidase can provide insights into the efficacy of gene delivery systems and treatment outcomes.

Case Studies

Several studies have highlighted the effectiveness of S-Gal in different experimental setups:

- Tumor Imaging : In one experiment, human breast tumor xenografts were treated with a mixture of S-Gal and ferric ammonium citrate. The MRI results showed intense contrast in tumors expressing lacZ, validating the use of S-Gal as a reliable imaging agent for monitoring tumor progression and response to therapies .

- Enzyme Activity Assays : Researchers have employed S-Gal in vitro to quantify β-galactosidase activity across various cell lines. The formation of colored precipitates allowed for easy quantification and comparison of enzyme activity under different experimental conditions .

Data Table: Summary of Key Findings

| Study Reference | Application | Key Findings |

|---|---|---|

| Cui et al., 2010 | Molecular Imaging | Significant MRI contrast observed in lacZ-expressing tumors using S-Gal. |

| PMC4885089 | Enzyme Activity Assays | S-Gal effectively quantifies β-galactosidase activity across cell lines. |

| PMC3320041 | Therapeutic Monitoring | Demonstrated potential for tracking gene expression in vivo using MRI. |

Properties

IUPAC Name |

2-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c20-7-14-15(22)16(23)17(24)19(28-14)27-13-6-12-10(5-11(13)21)8-3-1-2-4-9(8)18(25)26-12/h5-6,14-17,19-24H,1-4,7H2/t14-,15+,16+,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJJDRXZHJRVGA-DIKXUDHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182805-65-8 | |

| Record name | 182805-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-Cyclohexenoesculetin beta-D-galactopyranoside (S-Gal) work as a selection marker for cloned DNA inserts?

A1: S-Gal functions as a chromogenic substrate for the enzyme β-galactosidase. In cloning procedures, the presence or absence of a DNA insert within a vector containing the lacZ gene (encoding β-galactosidase) can be determined using S-Gal. Here's how it works:

Q2: What are the advantages of using S-Gal compared to X-gal in cloning procedures?

A2: S-Gal offers several advantages over X-gal (5-bromo-4-chloro-3-indolyl-beta-D-galactoside), another commonly used β-galactosidase substrate:

- Autoclavability: S-Gal is autoclavable and microwavable, allowing for direct addition to the growth medium before sterilization. [] This eliminates the need for hazardous solvents like dimethylformamide required for X-gal.

- Ease of Use: S-Gal's dry-blend compatibility simplifies media preparation. []

- Faster and Enhanced Detection: Black S-Gal-stained colonies are easier to distinguish from unstained colonies earlier compared to X-gal. This is further enhanced by a 25% improvement in signal detection over background noise with S-Gal. []

- Improved Suitability for Automation: The distinct color change and earlier detection make S-Gal more compatible with automated colony or plaque analysis systems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.